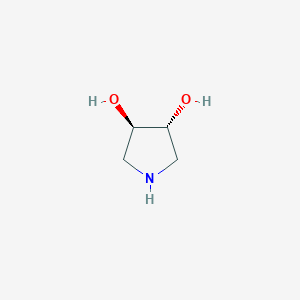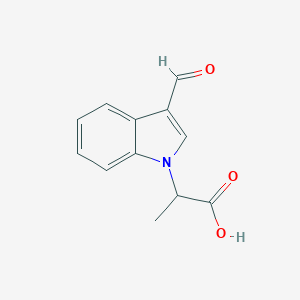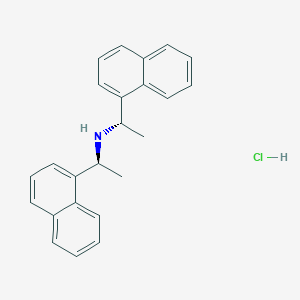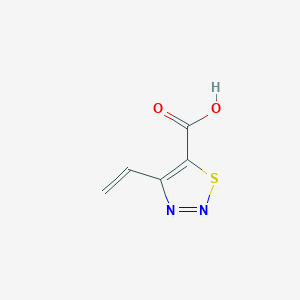
(3R,4R)-pyrrolidine-3,4-diol
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of pyrrolidine derivatives, including "(3R,4R)-pyrrolidine-3,4-diol," often involves multi-component reactions or 1,3-dipolar cycloaddition reactions. For instance, a three-component reaction has been employed to prepare 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, a related compound, which demonstrates the versatility in synthesizing pyrrolidine derivatives (Nguyen & Dai, 2023). Additionally, a formal [4+1] approach for synthesizing pyrrolidines from unactivated terminal alkenes and nitrene sources highlights the innovative strategies in the synthesis of pyrrolidine structures (Lee, Lei, & Rovis, 2019).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often elucidated using 1D and 2D NMR techniques, alongside high-resolution mass spectrometry (HRMS). Such detailed structural determination supports the understanding of the compound's framework and potential reactive sites. The structural analysis is crucial for further modifications and understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Pyrrolidine derivatives undergo a variety of chemical reactions, including acylation, which has been used to synthesize 3-acyltetramic acids from pyrrolidine-2,4-diones. This process involves the use of acid chlorides and Lewis acids, demonstrating the reactivity of the pyrrolidine nucleus towards functional group transformations (Jones et al., 1990).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, including "(3R,4R)-pyrrolidine-3,4-diol," are influenced by their molecular structure. These compounds exhibit specific crystalline forms, melting points, and solubility characteristics relevant to their application in synthesis and potential drug formulation. Studies on related compounds have utilized X-ray diffraction to reveal detailed crystal structures, providing insights into the compound's physical state and stability (Shalaby et al., 2014).
Wissenschaftliche Forschungsanwendungen
Summary of the Application
“(3R,4R)-pyrrolidine-3,4-diol” is used as an intermediate in the synthesis of various bioactive molecules . It has been used in the synthesis of pyrrolidine-functionalized nucleoside analogs .
Methods of Application
The compound was prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . In another method, it was synthesized by 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl-(2‘S)-bornane-10,2-sultam, and the achiral ylide precursor .
Results or Outcomes
1. Application in Medicinal Chemistry
Summary of the Application
“(3R,4R)-pyrrolidine-3,4-diol” is used as an intermediate in the synthesis of various bioactive molecules . It has been used in the synthesis of pyrrolidine-functionalized nucleoside analogs .
Methods of Application
The compound was prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors . In another method, it was synthesized by 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl-(2‘S)-bornane-10,2-sultam, and the achiral ylide precursor .
Results or Outcomes
The newly synthesized nucleoside analogs showed limited biological activity, probably as a result of their poor cellular uptake and their inefficient bioactivation to the corresponding nucleoside monophosphates . A phosphoramidate prodrug had improved cell permeability and was metabolized to the nucleoside monophosphate form in human cells .
Zukünftige Richtungen
The future directions for research on (3R,4R)-pyrrolidine-3,4-diol could involve further exploration of its synthesis, properties, and potential applications. For example, there is ongoing research into the development of tau PET tracers for non-AD tauopathies . Additionally, the development of a circular economy—a system that aims to reduce, reuse, and recycle materials—could potentially impact the production and use of chemical compounds like (3R,4R)-pyrrolidine-3,4-diol .
Eigenschaften
IUPAC Name |
(3R,4R)-pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZPOYAMKJFOLA-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467576 | |
| Record name | (3R,4R)-pyrrolidine-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-pyrrolidine-3,4-diol | |
CAS RN |
186393-31-7, 1104000-68-1 | |
| Record name | (3R,4R)-pyrrolidine-3,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4R)-pyrrolidine-3,4-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B71740.png)
![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)






![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)


![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)
![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)